molecular formula C18H12ClFN4O6 B2608785 3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 896679-50-8

3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2608785
CAS No.: 896679-50-8
M. Wt: 434.76
InChI Key: COJPFTHLIDLPGR-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including the presence of chloro, fluoro, methoxy, and nitro functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic or acidic conditions.

    Condensation reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.

    Cyclization reactions: These reactions involve the formation of a ring structure from linear precursors, often under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation reactions: These reactions involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction reactions: These reactions involve the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution reactions: These reactions involve the replacement of one functional group by another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, pressures, and solvent systems to achieve optimal results.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: The compound can be used to study the effects of specific functional groups on biological activity, as well as a tool for probing biochemical pathways and mechanisms.

    Medicine: The compound can be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and modulate biological processes.

    Industry: The compound can be used in the development of new materials, such as polymers, coatings, and pharmaceuticals, as well as in the optimization of industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways and processes, leading to changes in cellular function and activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide include other tetrahydropyrimidine derivatives with different substituents on the phenyl and pyrimidine rings. These compounds can exhibit different chemical and biological properties, depending on the nature and position of the substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O6/c1-30-15-5-3-10(24(28)29)7-14(15)22-16(25)11-8-21-18(27)23(17(11)26)9-2-4-13(20)12(19)6-9/h2-8H,1H3,(H,21,27)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJPFTHLIDLPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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